molecular formula C6H8FN3 B13119258 Pyrimidine, 4-fluoro-6-dimethylamino-

Pyrimidine, 4-fluoro-6-dimethylamino-

Cat. No.: B13119258
M. Wt: 141.15 g/mol
InChI Key: TWPABSDXPPRMFV-UHFFFAOYSA-N
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Description

6-Fluoro-N,N-dimethylpyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C6H8FN3 and a molecular weight of 141.15 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 6-fluoro-N,N-dimethylpyrimidin-4-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 6-chloro-N,N-dimethylpyrimidin-4-amine with a fluorinating agent . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions for scalability and cost-effectiveness .

Chemical Reactions Analysis

6-Fluoro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form stable interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-Fluoro-N,N-dimethylpyrimidin-4-amine can be compared with other similar compounds such as:

The uniqueness of 6-fluoro-N,N-dimethylpyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

6-fluoro-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C6H8FN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3

InChI Key

TWPABSDXPPRMFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC=N1)F

Origin of Product

United States

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